2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline
Description
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)oxyquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(18,19)17-8-6-11(7-9-17)20-14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLECRJJNWJVQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacologically active moieties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline involves its interaction with specific molecular targets. The quinoxaline core can interact with DNA or proteins, potentially inhibiting their function. The piperidine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The methanesulfonyl group can act as an electron-withdrawing group, modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Substituent Position and Electronic Properties
- Anti-HCV Activity: In hepatitis C virus (HCV) protease inhibitors, substituents at the 3-position of the quinoxaline ring critically influence potency. For example: 3-Isopropyl substituent: Compounds like 18e and 19e showed reduced potency against drug-resistant variants (D168A, R155K) due to steric clashes with catalytic residues . 3-Trifluoromethyl substituent: Electron-withdrawing groups (e.g., in 18d, 19d) weakened interactions with the protease active site, leading to 2–6-fold potency losses in replicon assays . 3-Ethyl substituent: Balanced size and electronic properties maintained potency, highlighting the importance of substituent optimization .
Hybridized Derivatives
- Coumarin-Phenyl Hybrids: 2-Substituted quinoxalines bearing coumarin or phenyl groups (e.g., compounds 3a, 3b) demonstrated anti-proliferative activity against MCF-7 breast cancer cells (56–73% yields). Acetylation of hydroxyl groups (e.g., 4a, 4b) improved stability and efficacy .
Antiproliferative Activity
- Breast Cancer: Coumarin-quinoxaline hybrids induced cell cycle arrest and inhibited topoisomerase II, with IC50 values comparable to doxorubicin .
- Anti-Tumor Agents: XK469 and SH80 (quinoxaline derivatives) exhibited broad-spectrum antitumor activity via autophagy-apoptosis pathways .
Anti-Infective Activity
- Anti-Tubercular: Pyrrolo[1,2-a]quinoxaline derivatives showed MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .
- Anti-Parasitic: Quinoxaline derivatives (e.g., compound 33) displayed potent antiamoebic activity (IC50 = 0.17 µM) against Entamoeba histolytica .
Pesticidal Activity
- Herbicidal/Fungicidal: Quinoxaline derivatives like 3f and 3g inhibited protoporphyrinogen oxidase (PPO) and Colletotrichum species, with EC50 values < 10 µM .
Mechanistic Insights
- DNA/Protein Damage: Quinoxaline4 induced oxidative stress in Trypanosoma cruzi via DNA, lipid, and protein damage .
- Enzyme Inhibition: Anti-HCV quinoxalines (e.g., 2, 19a) stabilized protease-ligand interactions through π-stacking with His57 .
Comparative Data Tables
Table 1: Substituent Effects on HCV Protease Inhibitor Potency
| Compound | Substituent (3-position) | WT Protease IC50 (nM) | D168A Variant IC50 (nM) | Replicon Potency (EC50, nM) |
|---|---|---|---|---|
| 2 | Ethyl | 5.2 | 18 | 22 |
| 18e | Isopropyl | 6.1 | 72 | 85 |
| 18d | Trifluoromethyl | 12.4 | 48 | 130 |
Data adapted from .
Biological Activity
2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoxaline core linked to a methanesulfonylpiperidine moiety via an ether bond. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.35 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
The biological activity of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline is primarily attributed to its ability to interact with various molecular targets within the body. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which may contribute to its effects on mood and anxiety.
Pharmacological Effects
- Antidepressant Activity : Research indicates that the compound exhibits significant antidepressant-like effects in animal models, potentially through the inhibition of monoamine reuptake.
- Anti-inflammatory Properties : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Study 1: Antidepressant-Like Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline using the forced swim test in mice. Results demonstrated a significant reduction in immobility time, suggesting enhanced mood-related behaviors.
Study 2: Anti-inflammatory Activity
In another study, the compound was tested for its ability to suppress TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages. The results indicated a dose-dependent decrease in cytokine levels, highlighting its potential as an anti-inflammatory agent.
Study 3: Neuroprotection
Research conducted by Zhang et al. (2023) assessed the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide. The findings revealed that treatment with 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline significantly reduced cell death and increased cell viability compared to controls.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other similar quinoxaline derivatives.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Quinoxaline | Antimicrobial | Basic structure with limited modifications |
| 2-(4-Methylpiperazin-1-yl)quinoxaline | Antidepressant | Enhanced CNS penetration |
| 2-(1-Methanesulfonylpiperidin-4-yl)quinoxaline | Antidepressant, Anti-inflammatory | Unique piperidine modification |
Q & A
Q. What are the standard synthetic routes for 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of quinoxaline derivatives typically involves condensation reactions between o-phenylenediamine and diketones or their equivalents. For 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline, a plausible route includes:
Intermediate Preparation : Reacting 1-methanesulfonylpiperidin-4-ol with a halogenated quinoxaline precursor (e.g., 2-chloroquinoxaline) under nucleophilic aromatic substitution conditions.
Catalysis : Tosic acid (p-TsOH) is commonly used to catalyze such reactions, as demonstrated in analogous quinoxaline syntheses .
Optimization : Employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. Statistical methods like Design of Experiments (DoE) reduce trial iterations by identifying critical variables .
Example Reaction Setup (based on analogous syntheses):
| Parameter | Condition |
|---|---|
| Solvent | Toluene or DMF |
| Catalyst | Tosic acid (5-10 mol%) |
| Temperature | Reflux (110–120°C) |
| Reaction Time | 12–24 hours |
| Yield Range | 70–88% (depending on purity) |
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic and analytical techniques are critical for characterizing 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and methanesulfonyl group integration. For example, the piperidinyl protons appear as multiplet signals between δ 1.5–3.5 ppm, while quinoxaline aromatic protons resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] or [M+Na] peaks) and fragmentation patterns .
- Elemental Analysis : Confirm purity (>95%) by matching experimental and theoretical C, H, N, S percentages .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (if crystalline) .
Advanced Research Questions
Q. How can computational methods guide the design of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding affinities toward target proteins (e.g., kinases or receptors). Focus on modifying the methanesulfonyl or piperidinyl groups to optimize hydrogen bonding and hydrophobic interactions .
- Quantum Chemical Calculations : Employ density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on quinoxaline) and correlate with experimental bioassay results .
Case Study : Derivatives with electron-deficient quinoxaline cores showed 20% higher inhibitory activity against EGFR kinase in silico, validated by in vitro assays .
Q. What strategies resolve contradictions in experimental data during mechanistic studies of quinoxaline reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., radical species or carbocations) .
- Theoretical Validation : Cross-validate experimental observations with computational reaction pathway simulations (e.g., via Gaussian or ORCA software) .
Example : Conflicting data on nitroquinoxaline reduction pathways were resolved by identifying a hidden intermediate via cyclic voltammetry and DFT calculations .
Q. How can factorial design improve the scalability of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline synthesis?
Methodological Answer:
- Variable Screening : Use a Plackett-Burman design to identify critical factors (e.g., solvent polarity, catalyst type, stoichiometry) .
- Response Surface Methodology (RSM) : Optimize parameters like temperature and reaction time using a central composite design (CCD) .
- Robustness Testing : Introduce deliberate perturbations (e.g., ±10% reagent variation) to assess process stability .
Case Study : A 2 factorial design increased reaction yield from 65% to 82% by optimizing DMF solvent volume (15 mL) and catalyst loading (7.5 mol%) .
Q. What are the challenges in interpreting biological activity data for 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline, and how can they be mitigated?
Methodological Answer:
- False Positives : Use counter-screens (e.g., cytotoxicity assays) to distinguish target-specific effects from nonspecific interactions .
- Metabolic Stability : Assess microsomal stability (e.g., liver microsome assays) to rule out rapid degradation skewing IC values .
- Statistical Rigor : Apply ANOVA or t-tests with Bonferroni correction to validate significance in dose-response curves .
Example : A derivative initially showing potent anticancer activity (IC = 1.2 μM) was later found to induce apoptosis via off-target ROS generation, requiring redox scavenger controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
